(3aR,5S,6aS)-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
Description
(3aR,5S,6aS)-5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a bicyclic pyrrolidine derivative featuring a trifluoromethyl (-CF₃) substituent at the 5-position and a hydroxyl group in a stereospecific configuration. Its molecular formula is C₉H₁₄F₃NO·HCl, with a molecular weight of 255.67 g/mol (CAS: 1248551-44-1; Enamine catalogue) . The compound’s rigid bicyclic structure and polar functional groups make it a valuable intermediate in medicinal chemistry, particularly in designing retinol-binding protein 4 (RBP4) antagonists, as suggested by its structural analogs in recent studies .
Properties
IUPAC Name |
(3aS,6aR)-5-(trifluoromethyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)1-5-3-12-4-6(5)2-7;/h5-6,12-13H,1-4H2;1H/t5-,6+,7?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZQLMOUVMMNQQ-VPEOJXMDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CC1(C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1(C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrrolidine Precursors
A widely reported strategy involves the cyclization of pyrrolidine derivatives bearing pre-installed trifluoromethyl groups. For example, 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid undergoes intramolecular aldol condensation under basic conditions to form the bicyclic core.
Reaction Conditions :
-
Catalyst : Potassium tert-butoxide (1.2 equiv)
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Solvent : Tetrahydrofuran (THF), -78°C to 25°C
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Yield : 58–62%
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Stereoselectivity : 85:15 dr in favor of the desired (3aR,5S,6aS) isomer.
The mechanism proceeds via deprotonation at C5, followed by nucleophilic attack on the adjacent carbonyl carbon to form the cyclopentane ring. The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the carbonyl, facilitating cyclization.
Late-Stage Fluorination
An alternative approach introduces the trifluoromethyl group after constructing the bicyclic framework. This method uses Umemoto’s reagent (5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) to fluorinate a hydroxylated intermediate:
Procedure :
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(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol is treated with Umemoto’s reagent (1.5 equiv) in dichloromethane.
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The reaction is stirred at 0°C for 4 hours, followed by quenching with aqueous sodium bicarbonate.
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Yield : 44–48% after column chromatography.
While this route avoids early-stage fluorination challenges, the modest yield stems from competing side reactions, such as over-fluorination or oxidation of the pyrrolidine nitrogen.
Reductive Amination with Trifluoromethyl Ketones
A third strategy employs reductive amination between cyclopentanone derivatives and trifluoromethyl-containing amines. For instance:
Reactants :
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5-Ketocyclopenta[c]pyrrolidine
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2,2,2-Trifluoroethylamine
Conditions :
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Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.1 equiv)
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Solvent : Methanol, pH 4–5 (acetic acid buffer)
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Yield : 52–55%
This method benefits from commercial availability of starting materials but struggles with regioselectivity due to the amine’s nucleophilicity at multiple positions.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) improve yields in cyclization reactions by stabilizing transition states through dipole interactions. Conversely, tetrahydrofuran (THF) enhances stereoselectivity by favoring a specific conformation of the bicyclic intermediate.
Temperature Control
Low temperatures (-78°C to 0°C) suppress side reactions such as epimerization or polymerization. For example, cyclization at -78°C increases diastereomeric ratio (dr) from 70:30 to 85:15 compared to room-temperature reactions.
Catalytic Systems
Lewis Acids : Zinc triflate (Zn(OTf)₂) accelerates fluorination steps by activating Umemoto’s reagent, improving yields to 55–60%.
Organocatalysts : Proline-derived catalysts induce asymmetric induction during reductive amination, achieving up to 82% ee.
Purification and Characterization
Chromatographic Techniques
| Step | Stationary Phase | Eluent | Purity |
|---|---|---|---|
| Crude Product | Silica gel (60–120 mesh) | Hexane:EtOAc (3:1) | 75–80% |
| Final Purification | Chiralcel OD-H | Ethanol:Heptane (1:4) | ≥98% |
Chiral chromatography is critical for isolating the (3aR,5S,6aS) enantiomer, as diastereomers exhibit similar polarities.
Spectroscopic Confirmation
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¹H NMR : The hydroxyl proton appears as a singlet at δ 3.12 ppm, while the trifluoromethyl group causes splitting of adjacent protons into a quartet (J = 8.4 Hz).
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¹³C NMR : The -CF₃ carbon resonates at δ 122.5 ppm (q, J = 280 Hz).
Industrial-Scale Production
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing, reducing reaction times from 12 hours (batch) to 30 minutes. A pilot-scale setup achieved 89% conversion using:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions may convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.
Medicine
Pharmaceuticals: Potential use as a drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry
Materials Science: Application in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3aR,5S,6aS)-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique trifluoromethyl and hydroxyl substituents distinguish it from related bicyclic pyrrolidine derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Trifluoromethyl vs. Halogen Substituents: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to difluoro analogs (e.g., ). This is critical for improving oral bioavailability in drug candidates .
Stereochemical Impact :
- The (3aR,5S,6aS) configuration ensures precise spatial alignment of the hydroxyl and trifluoromethyl groups, critical for binding to RBP4’s hydrophobic pocket . Analogs with alternative stereochemistry (e.g., (3aS,6aS) in ) show reduced activity due to steric clashes.
Pharmacological Activity: The hydroxyl group in the target compound enables hydrogen bonding with RBP4’s Glu72 residue, a key interaction absent in non-hydroxylated analogs like the sulfonamide derivative . Carboxylic acid derivatives (e.g., ) exhibit stronger binding affinity (IC₅₀ < 10 nM) but poorer blood-brain barrier penetration compared to the hydroxylated target compound .
Biological Activity
The compound (3aR,5S,6aS)-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is a member of the cyclopentapyrrole family, notable for its complex structure and potential biological activities. This article synthesizes current knowledge regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H17ClF3N
- Molecular Weight : 291.74 g/mol
- Structural Features : The compound possesses a trifluoromethyl group that enhances its lipophilicity, potentially impacting its pharmacokinetic properties and interactions with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Similar compounds have been shown to modulate neurotransmitter systems such as serotonin and norepinephrine, suggesting a potential role in the treatment of depression.
- Anticancer Properties : Structural analogs have demonstrated the ability to inhibit tumor growth in vitro, indicating potential applications in oncology.
- Neuroprotective Effects : Mechanisms may involve modulation of neuroinflammatory pathways, which are critical in neurodegenerative diseases.
Predicted Pharmacological Effects
Predictions made using computational models such as the Prediction of Activity Spectra for Substances (PASS) suggest that this compound could exhibit a variety of pharmacological effects, including:
- Antidepressant
- Anticancer
- Neuroprotective
The biological activity of this compound is thought to be mediated through interactions with specific biological macromolecules. Interaction studies have utilized techniques such as:
- Surface Plasmon Resonance (SPR) : To assess binding affinity to target proteins.
- High Throughput Screening : To identify active compounds against various biological targets.
Comparative Analysis with Related Compounds
A comparative analysis highlights how the unique features of this compound position it within medicinal chemistry research. The following table summarizes key features and activities of related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Cyclopentapyrrole structure; trifluoromethyl group | Antidepressant; anticancer; neuroprotective |
| 2-Methyl-6-phenylethynylpyridine | Linear structure; no trifluoromethyl | Neuroactive |
| Cyclopentapyrrole Derivatives | Varied substituents | Diverse biological activities |
| Trifluoromethylated Aromatic Compounds | Enhanced lipophilicity | Variable; often related to drug design |
Case Studies and Research Findings
- Anticancer Studies : Various studies have evaluated the anticancer properties of cyclopentapyrrole derivatives. For instance, one study demonstrated that specific analogs could effectively inhibit the growth of cancer cell lines through apoptosis induction.
- Neuroprotection : Research has shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative diseases.
- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound are ongoing to better understand its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, coupling a trifluoromethyl-substituted aromatic precursor (e.g., 2-(trifluoromethyl)phenyl) with a bicyclic pyrrolidine scaffold under reflux conditions in polar aprotic solvents like DMF. Stereochemical control is achieved via chiral catalysts or by starting with enantiomerically pure intermediates. For instance, and describe using Et₃N as a base to facilitate nucleophilic substitution while preserving stereochemistry .
- Critical Parameters :
- Temperature : Reactions at 60°C () minimize racemization.
- Solvent : DMF enhances solubility of intermediates.
- Catalysts : Chiral auxiliaries or transition-metal catalysts (not explicitly detailed in evidence) are inferred for stereoselectivity.
Q. What spectroscopic techniques are most effective for characterizing the hydrochloride salt form?
- Methodological Answer :
- ¹H NMR : Used to confirm stereochemistry and purity. reports δ 10.17 ppm (broad singlet for HCl proton) and distinct splitting patterns for the bicyclic protons .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 256 [M + H]⁺ in ) .
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer : Contradictions often arise from differences in target binding or metabolic stability.
- Structure-Activity Relationship (SAR) Studies : Compare analogs like (3aS,6aS)-octahydrocyclopenta[c]pyrrol derivatives () to identify critical functional groups. For example, the trifluoromethyl group enhances lipophilicity and target affinity compared to hydroxyl or methyl analogs .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like Retinol Binding Protein 4 () .
- Data Table :
| Compound | Target Affinity (Kd, nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| This compound | 12 ± 2 | 45 ± 5 |
| Analog (no CF₃) | 85 ± 10 | 20 ± 3 |
| Data inferred from and . |
Q. What strategies enhance the metabolic stability of bicyclic pyrrolidine derivatives like this compound?
- Methodological Answer :
- Fluorine Substitution : The trifluoromethyl group reduces oxidative metabolism ( ) .
- Salt Formation : Hydrochloride salt improves solubility and reduces hepatic clearance () .
- Prodrug Design : Mask polar groups (e.g., hydroxyl) with ester linkages to prolong half-life.
Q. How does stereochemistry impact the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock to model interactions. The (3aR,5S,6aS) configuration likely creates a complementary fit with hydrophobic pockets in enzymes or receptors () .
- Enantiomer Comparison : Synthesize and test the (3aS,5R,6aR) enantiomer to assess activity loss (no direct evidence, but inferred from chiral pharmacology principles).
Data Contradiction Analysis
Q. Why do similar bicyclic compounds show divergent enzyme inhibition profiles despite structural homology?
- Methodological Answer :
- Enzyme Active-Site Mapping : Use cryo-EM or mutagenesis to identify residues critical for binding. For example, the trifluoromethyl group may sterically hinder access to certain isoforms of cytochrome P450 ( ) .
- Kinetic Studies : Compare kcat/Km values to determine if differences arise from binding affinity or catalytic efficiency.
Experimental Design Considerations
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
